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Compound of Interest

Compound Name: MRTX849 acid

Cat. No.: B10857796

Introduction

MRTX849, also known as adagrasib, is a potent, highly selective, and orally bioavailable small-
molecule inhibitor that covalently targets the KRAS G12C mutation.[1][2] This specific mutation
is a key oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC) and
colorectal cancer.[3][4] Adagrasib functions by irreversibly binding to the cysteine-12 residue of
the mutated KRAS protein, locking it in an inactive, GDP-bound state.[1][5] This action inhibits
downstream signaling through critical pathways like the MAPK and PI3K pathways, thereby
suppressing tumor cell proliferation and growth.[6]

These application notes provide a detailed protocol for the research-scale synthesis of
MRTX849, based on a recently developed concise, transition-metal-free, and chromatography-
free five-step process.[4][7] This efficient route improves upon earlier commercial syntheses by
avoiding palladium catalysis and complex protecting group manipulations, resulting in a higher
overall yield.[7][8]

Mechanism of Action and Signaling Pathway

The KRAS protein is a GTPase that functions as a molecular switch in cells, cycling between
an active GTP-bound state and an inactive GDP-bound state to regulate signaling pathways
responsible for cell growth, differentiation, and survival.[9] The G12C mutation impairs the
protein's ability to hydrolyze GTP, causing it to be constitutively active, which leads to
uncontrolled cell proliferation.[1][5]
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MRTX849 is designed to specifically target the GDP-bound state of the KRAS G12C mutant. It
forms an irreversible covalent bond with the mutant cysteine residue, preventing the protein
from cycling to its active state and thereby blocking downstream oncogenic signaling.[1][10]
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Caption: KRAS G12C signaling pathway and the inhibitory action of MRTX849.
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MRTX849 (Adagrasib) Synthesis Protocol

This protocol outlines a five-step, chromatography-free synthesis of adagrasib with a reported
overall yield of 45%.[4][7] The synthesis relies on two sequential SNAr reactions to introduce
the key chiral building blocks to the central tetrahydropyridopyrimidine core.[3]

Click to download full resolution via product page

Caption: High-level workflow for the 5-step synthesis of MRTX849.

Step 1: Preparation of Ketoester Intermediate

The synthesis begins with the preparation of the core ketoester intermediate via a base-
mediated intramolecular Dieckmann condensation.[4]

» Reaction: Intramolecular Dieckmann condensation of a bis-ester precursor.
o Reagents: Bis-ester precursor, a suitable base (e.g., sodium ethoxide).

e Protocol:

[e]

Dissolve the bis-ester precursor in an appropriate anhydrous solvent (e.g., toluene or
THF).

o Add the base portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen
or Argon).

o Stir the reaction mixture for the required duration until TLC or LC-MS indicates the
consumption of starting material.

o Quench the reaction with an acidic solution (e.g., dilute HCI).

o Extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and
concentrate under reduced pressure to yield the crude ketoester.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9942190/
https://www.researchgate.net/publication/367963534_Synthesis_of_Adagrasib_MRTX849_a_Covalent_KRASG12C_Inhibitor_Drug_for_the_Treatment_of_Cancer
https://pubs.acs.org/doi/10.1021/acs.orglett.2c04266
https://www.benchchem.com/product/b10857796?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC9942190/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857796?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Step 2: Formation of the Tetrahydropyridopyrimidine
Core

The ketoester is condensed with a thiourea derivative to form the central sulfide intermediate.
o Reaction: Condensation and cyclization.
» Reagents: Ketoester intermediate, substituted thiourea.

e Protocol:

o

Combine the ketoester and thiourea derivative in a suitable solvent (e.g., ethanol).

[¢]

Heat the mixture to reflux and monitor the reaction progress.

[e]

Upon completion, cool the reaction mixture to allow for the precipitation of the product.

o

Filter the solid, wash with cold solvent, and dry under vacuum to obtain the sulfide
intermediate.

Step 3: Oxidation of the Sulfide Intermediate

A robust, transition-metal-free oxidation converts the sulfide to a sulfone, which acts as a
leaving group for the subsequent SNAr reactions.[3][7]

» Reaction: Sulfide to sulfone oxidation.
» Reagents: Sulfide intermediate, Hydrogen peroxide (H203z), Potassium phosphate (K3sPOa).

e Protocol:

[¢]

Suspend the sulfide intermediate in an acetonitrile-water mixture.

o

Cool the mixture to approximately 10 °C.

o

Add KsPOa followed by the slow addition of H202 (2.5 equivalents).

o

Stir the reaction at 10 °C until completion.
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o Quench the reaction with an acidic solution, which facilitates the direct crystallization of the
desired sulfone product.

o Filter, wash, and dry the product.

Step 4: First SNAr Reaction - Prolinol Installation

The first key chiral building block, N-methyl prolinol, is introduced via a nucleophilic aromatic
substitution reaction.

e Reaction: SNAr displacement of the sulfone group.

e Reagents: Sulfone intermediate, (S)-1-methylpyrrolidin-2-yl)methanol, Sodium tert-amoxide
(NaOt-Am).

e Protocol:

o Dissolve the sulfone intermediate and the prolinol derivative in an appropriate anhydrous

solvent.
o Add NaOt-Am (2.5 equivalents) as the base.
o Stir the reaction at the designated temperature until the starting material is consumed.

o Perform an aqueous workup to isolate the crude product, which is carried forward to the
next step.

Step 5: Second SNAr and Final Acrylamide Coupling

The final steps involve the introduction of the chiral piperazine moiety via a second SNAr
reaction, followed by coupling with the 2-fluoroacrylate "warhead".[3]

» Reaction: SNAr followed by amide bond formation.

* Reagents: Intermediate from Step 4, chiral piperazine derivative, a suitable base, and
sodium 2-fluoroacrylate with a coupling agent (e.g., T3P).

¢ Protocol:
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o Combine the intermediate from Step 4 with the chiral piperazine in a solvent and add a
base to facilitate the SNAr reaction.

o After workup, the resulting amine is coupled with sodium 2-fluoroacrylate using a peptide
coupling agent.

o Upon completion, the final product, adagrasib, is isolated via crystallization. The
chromatography-free nature of this synthesis allows for high purity of the final compound.

[4]

Quantitative Data Summary

The reported five-step synthesis is highly efficient, obviating the need for chromatography and
significantly improving upon previous routes.[7][11]

Step Reaction Type Key Reagents Reported Yield
Dieckmann & Thiol ) ] ~60% (over 3 steps
1-2 ] Bis-ester, Thiourea
Condensation for ketoester)
3 Sulfide Oxidation H202, K3POa4 94%

) ) High Yield (not
4 First SNAr (S)-prolinol, NaOt-Am

specified)
Second SNAr & ) ] ) High Yield (not
5 ] Chiral piperazine, T3P N
Coupling specified)
Overall Total Synthesis - ~45%

Note: Step-wise yields for steps 4 and 5 are not explicitly detailed in the referenced abstracts
but contribute to the high overall yield. The 60% is for the initial formation of the ketoester
starting material.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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